Unii-W8C978udal

Description

UNII-W8C978udal is a chemical entity distinguished by its unique structural and functional properties. The compound’s characterization likely adheres to standard protocols, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, as required for novel compounds in peer-reviewed publications . Its synthesis, purification, and application data would typically follow guidelines emphasizing reproducibility, safety, and analytical rigor .

Properties

Molecular Formula |

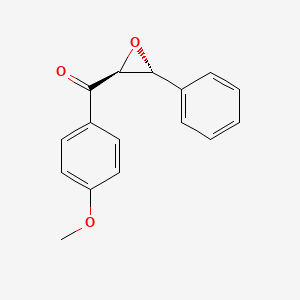

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(4-methoxyphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone |

InChI |

InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m0/s1 |

InChI Key |

GAMOPGGZIQWBEM-JKSUJKDBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and amine-substituted compounds.

Scientific Research Applications

Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis

UNII-W8C978udal can be compared to structurally analogous compounds, such as CID 13095276 and CAS 6007-85-8 , to highlight its distinctiveness. Below is a comparative analysis based on available evidence:

Key Differences :

Synthetic Pathways: While CAS 6007-85-8 is synthesized via THF-mediated reactions with CDI (1,1'-carbonyldiimidazole) , this compound’s synthesis likely employs distinct reagents or conditions to achieve higher stereochemical purity, as mandated for novel compounds in medicinal chemistry .

Safety Profile : CAS 6007-85-8 carries hazard warnings (H315-H319) due to skin irritation risks , whereas this compound’s safety data remain unverified in public sources.

Structural Uniqueness : CID 13095276 and CAS 6007-85-8 share a sulfonyl-thiophene backbone, but this compound may feature substituents (e.g., ethoxy or methoxy groups) that enhance its stability or reactivity in target applications .

Research Findings

- Spectroscopic Characterization: Novel compounds like this compound require fully assigned ¹H and ¹³C NMR spectra, supported by 2D NMR correlations, to confirm structural integrity . For example, CAS 6007-85-8’s purity is validated via HPLC and GC data , a standard that this compound would also need to meet.

- Thermodynamic Stability : Compounds with sulfonyl groups (e.g., CAS 6007-85-8) exhibit high thermal stability, a trait that may extend to this compound if it shares similar functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.